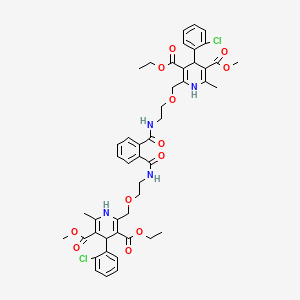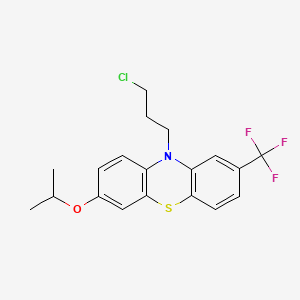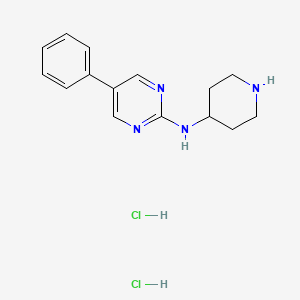![molecular formula C32H37N2O2RuS B13851718 [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) is a complex organometallic compound that features a ruthenium center coordinated with various ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) typically involves the coordination of ruthenium with the specified ligands. One common method involves the reaction of ruthenium chloride with [(1S,2S)-2-amino-1,2-diphenylethyl]-(pentafluorophenyl)sulfonylazanide in the presence of 1-methyl-4-propan-2-ylbenzene .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: The compound can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): has several scientific research applications:
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicinal Chemistry: Ruthenium complexes are being explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) exerts its effects involves the coordination of the ruthenium center with various molecular targets. This coordination can alter the electronic properties of the target molecules, leading to changes in their reactivity and function. The specific pathways involved depend on the application, such as catalysis or medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) chloride [(1S,2S)-2-amino-1,2-diphenylethyl] [pentafluorophenyl)sulfonyl]azanide - 1-isopropyl-4-methylbenzene
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
Uniqueness
The uniqueness of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) lies in its specific combination of ligands, which can impart unique reactivity and properties compared to other ruthenium complexes .
Eigenschaften
Molekularformel |
C32H37N2O2RuS |
|---|---|
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) |
InChI |
InChI=1S/C21H20N2O2S.C10H14.CH3.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H3;/q-2;;-1;+3/t20-,21-;;;/m0.../s1 |
InChI-Schlüssel |
JLXLTHVBMFDOOT-XCPIVNJJSA-N |
Isomerische SMILES |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3] |
Kanonische SMILES |
[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)




![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)

